![molecular formula C7H7N3S2 B3024326 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine CAS No. 299933-43-0](/img/structure/B3024326.png)
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with a variety of hydrazine-carbodithioate derivatives .Scientific Research Applications
- Thiophene derivatives, including 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, exhibit anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Thiophene-based molecules have demonstrated antifungal properties. Researchers have investigated their efficacy against various fungal pathogens, including Candida species and dermatophytes .
- The presence of the thiophene ring contributes to antioxidant activity. These compounds scavenge free radicals and protect cells from oxidative damage .
- Some thiophene derivatives, such as 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine, exhibit anti-cancer properties. They may interfere with cell proliferation, induce apoptosis, or inhibit specific kinases involved in cancer progression .
- Thiophene-containing compounds have been explored as estrogen receptor modulators. Their interactions with estrogen receptors can impact hormone-related conditions .
- Certain thiophene derivatives possess anxiolytic and anti-psychotic properties. These molecules may influence neurotransmitter systems and alleviate anxiety or psychotic symptoms .
- A specific derivative (N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide) showed excellent urease inhibition activity. Urease inhibitors are relevant in treating conditions related to urea metabolism .
- Researchers have used 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives to acylate biogenic amines like tryptamine. This opens avenues for exploring their interactions with neurotransmitter systems .
Anti-Inflammatory Properties
Antifungal Activity
Antioxidant Potential
Anti-Cancer Applications
Estrogen Receptor Modulation
Anti-Anxiety and Anti-Psychotic Effects
Urease Inhibition
Acylation of Biogenic Amines
Future Directions
Given the potential biological activity of thiophene-based analogs, future research could focus on the synthesis of novel compounds and the exploration of their pharmacological properties . Additionally, further studies could investigate the specific physical and chemical properties, safety and hazards, and mechanism of action of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.
Mechanism of Action
Target of Action
The primary target of 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.
Mode of Action
This inhibition could lead to alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to cancer
Result of Action
The compound has shown promising activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The results of molecular docking supported the biological activity with total binding energy equals -1.6 E (Kcal/mol) .
properties
IUPAC Name |
5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)4-5-2-1-3-11-5/h1-3H,4H2,(H2,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSBLGAQNPFHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394803 | |
Record name | 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
299933-43-0 | |
Record name | 5-(thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30394803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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